3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine
Description
Properties
IUPAC Name |
3-nitro-6-N-propan-2-ylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-5(2)10-7-4-3-6(12(13)14)8(9)11-7/h3-5H,1-2H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEFXUSPHDNXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247480 | |
| Record name | N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73895-38-2 | |
| Record name | N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73895-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis via Cyclization of 3-Hydroxyglutaronitrile
The foundational step in synthesizing 3-nitro-N⁶-(propan-2-yl)pyridine-2,6-diamine involves the preparation of the pyridine-2,6-diamine core. As detailed in the patent US5939553A, 3-hydroxyglutaronitrile serves as a critical precursor for pyridine-2,6-diamine derivatives. Reacting 3-hydroxyglutaronitrile with isopropylamine under controlled pH and temperature conditions initiates a cyclization reaction, forming N⁶-isopropylpyridine-2,6-diamine (Figure 1).
Reaction Conditions:
-
Catalyst: Transition metal ions (e.g., Cu(II) or Co(II)) enhance cyclization efficiency.
-
pH Control: Buffering with magnesium sulfate heptahydrate (MgSO₄·7H₂O) or automated pH adjustment (4.7–5.2) minimizes byproducts.
-
Temperature: Maintaining 20–35°C prevents decomposition of intermediates.
This method achieves yields exceeding 80% when epichlorohydrin and sodium cyanide are added incrementally to mitigate hydrogen cyanide (HCN) release.
Regioselective Nitration at Position 3
Introducing the nitro group at position 3 requires careful optimization to avoid over-nitration or incorrect regiochemistry. While direct nitration of N⁶-isopropylpyridine-2,6-diamine is feasible, the electron-donating isopropylamine group directs electrophilic substitution to position 3 or 5. Steric hindrance from the isopropyl group favors nitration at position 3.
Nitration Protocol:
-
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio.
-
Temperature: 0–5°C to moderate exothermic reactions.
-
Workup: Quenching with ice-water followed by neutralization with sodium bicarbonate.
Yields for this step range from 60–70%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Catalytic Systems and Optimization
Transition Metal Catalysis in Cyclization
Copper(II) sulfate (CuSO₄) and cobalt(II) chloride (CoCl₂) significantly improve cyclization efficiency. For example, CuSO₄ increases the reaction rate by 40% compared to uncatalyzed conditions. Catalytic activity follows the order:
Solvent Effects on Alkylation
Mono-alkylation of pyridine-2,6-diamine with isopropyl bromide achieves 75% selectivity in dimethylformamide (DMF) at 60°C. Polar aprotic solvents stabilize the transition state, reducing di-alkylation byproducts.
Industrial Production Methods
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow reactors to enhance safety and yield during nitration. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 8–10 minutes | Maximizes conversion |
| Temperature | 5°C | Prevents decomposition |
| Acid Concentration | 70% HNO₃ | Balances reactivity and safety |
Chemical Reactions Analysis
Types of Reactions
3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Group Effects
Nitro Group Positional Isomers
- 5-Nitro-N²-(2-(Pyridine-2-ylamino)ethyl)Pyridine-2,6-Diamine (CAS: Not explicitly listed): Key Differences: The nitro group is at position 5 instead of 3, and the N² amine is substituted with a 2-(pyridine-2-ylamino)ethyl group. Biological Activity: This derivative is a potent inhibitor of glycogen synthase kinase-3 (GSK3) with nanomolar IC₅₀ values. The 5-nitro group and extended N² substituent likely enhance kinase selectivity by optimizing steric and electronic interactions with the ATP-binding pocket . Comparison: The 3-nitro analog may exhibit distinct target selectivity due to altered electronic effects and steric constraints.
Aromatic Ring Substitutions
- 3-(m-Tolyl)Pyridine-2,6-Diamine (CAS: 2365228-54-0): Key Differences: A meta-tolyl group (-C₆H₄-CH₃) is attached at position 3 instead of a nitro group, and the N⁶ amine is unsubstituted. Applications: Used in materials science and as a ligand in coordination chemistry.
Fluorinated Derivatives
- 3-Fluoro-4-(Trifluoromethyl)Pyridine-2,6-Diamine (CAS: 737000-87-2):
Mechanistic Insights :
- The pyridine-2,6-diamine core is a recognized kinase inhibitor motif, with the amino groups forming critical hydrogen bonds with kinase hinge regions .
- Nitro groups at positions 3 or 5 modulate electron density, affecting binding to kinases with polar or hydrophobic pockets.
Biological Activity
3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine, a member of the nitropyridine class, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features both nitro and amine functional groups, which are pivotal in its biological interactions. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves the nitration of pyridine derivatives followed by amination. The general synthetic route includes:
- Nitration : Pyridine is treated with nitric acid to introduce the nitro group at the 3-position.
- Amination : Subsequent reactions lead to the formation of the amine groups at the 2 and 6 positions.
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nitration | Pyridine + HNO₃ | Reflux |
| Amination | Amine sources (e.g., isopropylamine) | Basic conditions |
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that nitropyridines possess significant antimicrobial properties. The presence of the nitro group enhances interaction with various microbial targets, potentially leading to inhibition of growth.
Anti-inflammatory Activity
The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes:
- COX-2 Inhibition : Studies report IC₅₀ values around 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
Antitumor Properties
Preliminary studies suggest that this compound may exhibit anticancer activity against various cell lines, including breast and lung cancer cells. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
- Enzyme Inhibition : The compound can inhibit enzymes such as iNOS and COX-2 through competitive binding at active sites.
- Hydrogen Bonding : The amine groups facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of nitropyridines, including this compound, significantly reduced inflammation markers in carrageenan-induced paw edema models .
- Antitumor Activity : In tests against various cancer cell lines, the compound displayed cytotoxicity with IC₅₀ values indicating effective dose ranges for therapeutic applications .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-nitropyridine | Lacks propan-2-yl and amine groups | Limited reactivity |
| 2,6-diaminopyridine | Lacks nitro group | Reduced redox potential |
| N-isopropyl-3-nitropyridine | Similar structure but fewer amines | Weaker hydrogen bonding capabilities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-nitro-N⁶-(propan-2-yl)pyridine-2,6-diamine with high purity?
- Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine-2,6-diamine derivatives. For example, a Claisen condensation using ethyl pyridine-2,6-dicarboxylate ester with acetone or acetophenone in dry toluene, catalyzed by NaH, can yield bis(β-diketone) intermediates . Subsequent nitration and alkylation steps (e.g., introducing the isopropyl group at the N⁶ position) require careful control of reaction conditions (temperature, solvent polarity) to minimize byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane (7:3 to 9:1) ensures high purity (>98%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the nitro and isopropyl substituents via chemical shifts (e.g., nitro groups at δ 8.2–8.5 ppm; isopropyl CH₃ at δ 1.2–1.4 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, orthogonal crystal systems (e.g., P212₁2₁) with cell parameters (a=15.35 Å, b=15.93 Å, c=16.52 Å) and R-factor <0.05 validate the structure .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 253.1) and fragments .
Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group acts as an electron-withdrawing substituent, directing electrophilic substitution at the para position. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids react with halogenated derivatives (e.g., 3-nitro-6-iodo intermediates) in DMF/NaHCO₃ at 90°C for 2 hours. Monitor yields via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s supramolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen bonding and π-π stacking. For instance, pyridine-2,6-diamine derivatives form hydrogen bonds with dicarboxylic acids (bond length ~2.8 Å) and stabilize self-assembled complexes. MD simulations (AMBER force field) assess solvent effects (e.g., DMF vs. MeOH) on aggregation .
Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted pyridines?
- Methodological Answer : Discrepancies in UV/Vis absorption (e.g., λmax shifts in CH₂Cl₂ vs. MeOH) arise from solvent polarity and substituent electronic effects. Use multivariate analysis (e.g., PCA) to correlate substituent Hammett constants (σ) with spectral shifts. For ambiguous NMR peaks, 2D-COSY or NOESY experiments clarify spin-spin coupling .
Q. How does the compound act as an intermediate in kinase inhibitor synthesis?
- Methodological Answer : The pyridine-2,6-diamine scaffold is functionalized to target JAK2 kinases. For example, coupling with 4-fluorophenyl ethylamine and pyrazine derivatives via Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos catalyst) yields selective inhibitors. In vitro assays (IC₅₀ <10 nM) use recombinant JAK2 and ATP-competitive ELISA .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow reactors (microfluidic channels, residence time 30 min) improve scalability and reduce racemization. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) monitors enantiopurity. Catalytic asymmetric alkylation (e.g., Jacobsen’s catalyst) achieves >99% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
